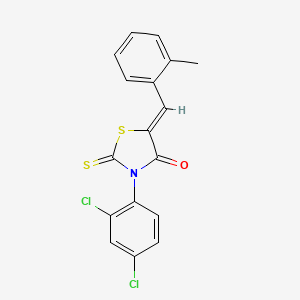
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has been developed as a targeted therapy for these cancers, with promising results in preclinical and clinical studies.
Mecanismo De Acción
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a higher affinity for BCL-2 than other anti-apoptotic proteins, such as BCL-XL, which may contribute to its selectivity for BCL-2-dependent cancers.
Biochemical and Physiological Effects:
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent tumor cells, both in vitro and in vivo. In addition, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2-dependent tumor cells. However, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has limitations, such as its poor solubility and potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the development of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide and related compounds. These include the optimization of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide's pharmacokinetic properties, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents. In addition, the development of next-generation BCL-2 inhibitors with improved potency and selectivity is an active area of research.
Métodos De Síntesis
The synthesis of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with acryloyl chloride to form N-(3-methylbenzyl)acrylamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(3-methylbenzyl)-4-piperidinecarboxamide. Finally, allyl bromide is added to the piperidine nitrogen to form N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against BCL-2-dependent tumor cells, including lymphoma, leukemia, and solid tumors. In clinical trials, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated promising efficacy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other BCL-2-dependent cancers.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-9-18-17(20)16-7-10-19(11-8-16)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERCMMUBLAXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
